molecular formula C9H17N B14692772 1-Propanamine, N-cyclopentylidene-2-methyl- CAS No. 25115-60-0

1-Propanamine, N-cyclopentylidene-2-methyl-

Cat. No.: B14692772
CAS No.: 25115-60-0
M. Wt: 139.24 g/mol
InChI Key: CJZYKYLULCGXOK-UHFFFAOYSA-N
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Description

1-Propanamine, N-cyclopentylidene-2-methyl- is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This particular compound features a cyclopentylidene group attached to the nitrogen atom, making it a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N-cyclopentylidene-2-methyl- typically involves the reaction of 1-propanamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the amine and the ketone. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-Propanamine, N-cyclopentylidene-2-methyl- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N-cyclopentylidene-2-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylamines, while reduction can regenerate the original amine.

Scientific Research Applications

1-Propanamine, N-cyclopentylidene-2-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-cyclopentylidene-2-methyl- involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The compound’s effects are mediated through its ability to participate in these reactions, influencing the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, 2-methyl-N-(2-methylpropyl)-: This compound has a similar structure but with different substituents on the nitrogen atom.

    N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen.

    N-Ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen.

Uniqueness

1-Propanamine, N-cyclopentylidene-2-methyl- is unique due to the presence of the cyclopentylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other amines may not be suitable.

Properties

CAS No.

25115-60-0

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-(2-methylpropyl)cyclopentanimine

InChI

InChI=1S/C9H17N/c1-8(2)7-10-9-5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

CJZYKYLULCGXOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1CCCC1

Origin of Product

United States

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